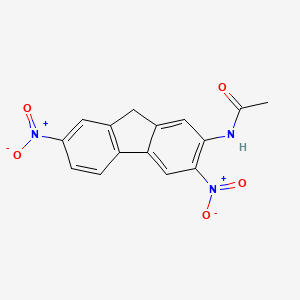
2-Acetamido-3,7-dinitrofluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3,7-dinitrofluorene is an organic compound with the molecular formula C15H11N3O5 It is a derivative of fluorene, characterized by the presence of acetamido and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3,7-dinitrofluorene typically involves the nitration of fluorene derivatives followed by acetamidation. One common method starts with the nitration of fluorene to produce 2,7-dinitrofluorene. This intermediate is then subjected to acetamidation using acetic anhydride and a suitable catalyst to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetamido-3,7-dinitrofluorene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro-substituted quinones.
Reduction: Formation of 2-acetamido-3,7-diaminofluorene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetamido-3,7-dinitrofluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-Acetamido-3,7-dinitrofluorene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The acetamido group may facilitate binding to specific proteins or enzymes, influencing their activity. Detailed studies on the exact molecular pathways are ongoing .
Comparaison Avec Des Composés Similaires
2,7-Dinitrofluorene: Lacks the acetamido group, making it less reactive in certain substitution reactions.
2-Acetamido-1,3-dichloro-7-nitrofluorene: Contains additional chloro groups, which can influence its reactivity and applications.
9,9-Dimethyl-2,7-dinitrofluorene: Features methyl groups that can affect its physical properties and reactivity.
Uniqueness: 2-Acetamido-3,7-dinitrofluorene is unique due to the presence of both acetamido and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential interactions with biological systems make it a compound of significant interest in research and industry.
Propriétés
Numéro CAS |
100864-82-2 |
|---|---|
Formule moléculaire |
C15H11N3O5 |
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
N-(3,7-dinitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11N3O5/c1-8(19)16-14-6-10-4-9-5-11(17(20)21)2-3-12(9)13(10)7-15(14)18(22)23/h2-3,5-7H,4H2,1H3,(H,16,19) |
Clé InChI |
HEIMRNMDKUVGDM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965852.png)
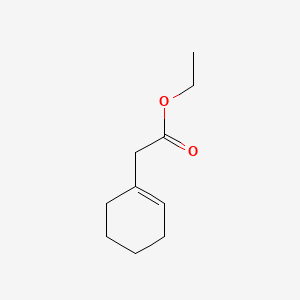

![2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11965858.png)

![isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965865.png)
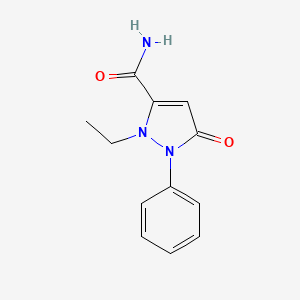
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965882.png)


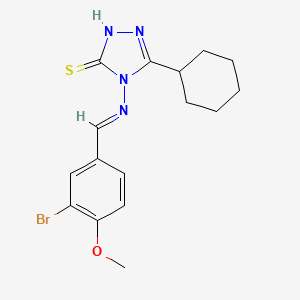
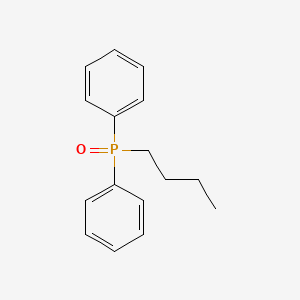
![2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11965919.png)

